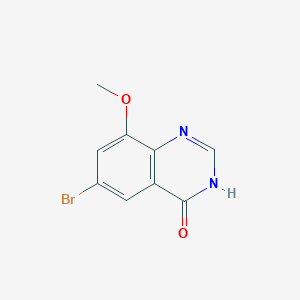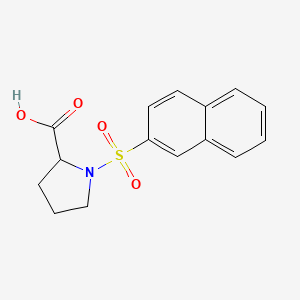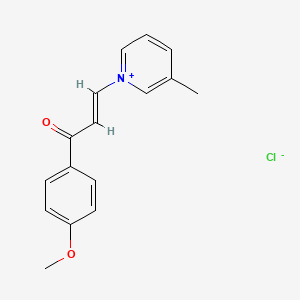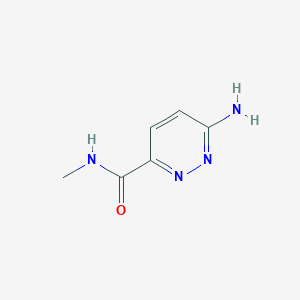
4(3H)-喹唑啉酮,6-溴-8-甲氧基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4(3H)-Quinazolinone, 6-bromo-8-methoxy-" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities and their use in medicinal chemistry.
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones can be achieved through various methods. One approach involves the acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides and aldehydes, which is an oxidant- and metal-free process that yields a non-toxic ester byproduct . Another method describes the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones, where the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with different reagents leads to various derivatives with potential antibacterial properties .
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinone derivatives is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . These techniques confirm the substitution patterns on the quinazolinone core and help in understanding the influence of different substituents on the biological activity of these compounds.
Chemical Reactions Analysis
Quinazolinone derivatives undergo a variety of chemical reactions. For instance, the reaction with phosphorus pentasulfide converts 4-quinazolinones to their thione analogs . The reactivity of 2-ethoxy-4(3H) quinazolinone with various halides leads to a range of quinazoline and quinazolinone derivatives, with the solvent playing a significant role in determining the reaction pathway . The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards nitrogen and sulfur nucleophiles has also been explored, leading to novel derivatives with antimicrobial potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4(3H)-quinazolinone derivatives are influenced by their substitution patterns. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of a bromo substituent can enhance the antiviral and cytotoxic activities of these compounds . The green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their amides has been reported, with some derivatives showing photo-disruptive activity towards DNA . Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic properties .
科学研究应用
药物化学和药理学
喹唑啉酮衍生物,包括4(3H)-喹唑啉酮,6-溴-8-甲氧基-,已被广泛研究其药理特性。这些化合物展现出多种生物活性,使它们在新药物开发中具有重要价值。喹唑啉酮衍生物的结构多样性使其能够应用于针对各种疾病,尤其是癌症。研究人员强调了喹唑啉酮在抑制癌症进展中涉及的关键生物靶点,如表皮生长因子受体(EGFR)和各种激酶的作用。这种抑制机制对于开发具有改善疗效和特异性的新型抗癌药物至关重要。此外,探索喹唑啉酮化合物在治疗其他疾病,包括微生物感染和神经系统疾病中的作用,突显了它们在药物化学中的重要性 (Demeunynck & Baussanne, 2013) (Tiwary et al., 2016) (Ravez et al., 2015)。
光电应用
除了药理学之外,喹唑啉酮衍生物在光电子学中也占有重要地位。这些化合物对于开发电子器件材料、发光元件和光电转换元件至关重要。将喹唑啉酮的电子和发光特性纳入π-扩展共轭系统中,使其适用于制造有机发光二极管(OLEDs),包括白色OLEDs和红色磷光OLEDs。它们在制造非线性光学应用材料和色度pH传感器方面的潜力进一步展示了喹唑啉酮基化合物在材料科学领域的多功能性 (Lipunova et al., 2018)。
药物发现与开发
喹唑啉酮骨架是药物发现的基石,为开发新的治疗剂提供了框架。其适应性修饰允许合成具有靶向生物活性的化合物。最近的研究集中于创造能够通过调节与肿瘤生长和转移相关的基因和蛋白质表达来作为有效抗癌剂的喹唑啉酮衍生物。在药物发现项目中探索这些衍生物突显了它们在创造更有效和更安全的治疗选择方面的潜力 (Moorthy et al., 2023)。
未来方向
属性
IUPAC Name |
6-bromo-8-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVBVMREUQUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 6-bromo-8-methoxy- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)


![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)

![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)

![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)